2,5-Anhydro-D-mannitol fundamental properties
2,5-Anhydro-D-mannitol fundamental properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic sugar analog and a derivative of both mannitol (B672) and fructose (B13574).[1][2] It serves as a valuable tool in metabolic research, particularly in the study of carbohydrate metabolism. As an antimetabolic fructose analogue, it competitively inhibits key enzymes involved in gluconeogenesis and glycogenolysis, leading to significant physiological effects.[2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of 2,5-Anhydro-D-mannitol, including its physicochemical characteristics, biological activities, and detailed experimental protocols for its synthesis and key biological assays.
Chemical and Physical Properties
2,5-Anhydro-D-mannitol is a white to off-white crystalline solid.[1][5] It is a stable sugar alcohol and is noted for its solubility in water and a variety of organic solvents.[1][5][6]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | [1][6][7] |
| Molecular Weight | 164.16 g/mol | [5][7][8][9][10] |
| CAS Number | 41107-82-8 | [1][5][6][7] |
| Appearance | White to off-white crystalline solid | [1][5][6] |
| Melting Point | 101-103 °C | [5][10][11] |
| Solubility | ||
| Water | Soluble | [1][5] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| Ethanol (B145695) | ~5 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [2][6] |
| Storage Temperature | -20°C to 8°C | [5][6][8][10] |
| Stability | ≥ 4 years at -20°C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-Anhydro-D-mannitol.
| Spectroscopy | Description |
| ¹H NMR | Spectra available in D₂O and a mixture of CDCl₃ & DMSO-d₆.[12][13] |
| ¹³C NMR | Spectra available in D₂O and a mixture of CDCl₃ & DMSO-d₆.[10] |
| FTIR | Spectrum available (Mull preparation).[14] |
| Mass Spectrometry | High-resolution mass spectrometry data (HRMS) has been reported for derivatives.[9] |
Biological Activity and Mechanism of Action
2,5-Anhydro-D-mannitol acts as a regulator of carbohydrate metabolism.[7] Its primary mechanism involves the inhibition of two key hepatic processes: gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen (B147801) to glucose).[2][3][4]
Upon entering hepatocytes, 2,5-AM is phosphorylated to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[3][14] These phosphorylated metabolites are responsible for its biological effects.
Key inhibitory actions:
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: 2,5-anhydro-D-mannitol-1,6-bisphosphate is a competitive inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[3][14] This inhibition reduces the production of glucose in the liver.
-
Glycogen Phosphorylase Inhibition: 2,5-anhydro-D-mannitol-1-phosphate inhibits glycogen phosphorylase, the key enzyme in glycogenolysis.[3]
These actions lead to a decrease in hepatic glucose output, which can result in lower blood glucose levels.[3] Interestingly, this reduction in hepatic energy status can trigger an increase in food intake in animal models.[2][15]
Signaling Pathway of 2,5-Anhydro-D-mannitol in Hepatocytes
Caption: Intracellular pathway of 2,5-Anhydro-D-mannitol in hepatocytes.
Experimental Protocols
Synthesis of 2,5-Anhydro-D-mannitol
This protocol is based on the deamination and reduction of D-glucosamine.[1]
Materials:
-
D-glucosamine
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid (CH₃COOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dowex 50W-X8 (H⁺ form) resin
-
Ethanol
-
Water
Procedure:
-
Deamination: Dissolve D-glucosamine in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of acetic acid while maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Reduction: Cool the reaction mixture again in an ice bath and slowly add sodium borohydride in small portions.
-
Allow the reaction to proceed for several hours at room temperature.
-
Purification:
-
Neutralize the reaction mixture with acetic acid.
-
Pass the solution through a column of Dowex 50W-X8 (H⁺ form) resin to remove cations.
-
Wash the resin with water.
-
Evaporate the combined eluate and washings to a syrup.
-
Co-distill with methanol (B129727) to remove boric acid as methyl borate.
-
Recrystallize the resulting solid from ethanol to yield pure 2,5-Anhydro-D-mannitol.
-
In Vitro Inhibition of Gluconeogenesis in Isolated Hepatocytes
This protocol is a general method to assess the effect of 2,5-Anhydro-D-mannitol on glucose production in liver cells.[4][16]
Materials:
-
Isolated rat hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
Gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)
-
2,5-Anhydro-D-mannitol
-
Glucose assay kit
Procedure:
-
Isolate hepatocytes from fasted rats using a standard collagenase perfusion method.
-
Resuspend the hepatocytes in Krebs-Henseleit bicarbonate buffer.
-
Pre-incubate the cell suspension at 37°C for 30 minutes.
-
Add 2,5-Anhydro-D-mannitol to the desired final concentration to the experimental flasks. Control flasks should receive a vehicle control.
-
Add the gluconeogenic substrates (e.g., a mixture of lactate and pyruvate) to all flasks.
-
Incubate the flasks at 37°C with gentle shaking for 60 minutes.
-
At the end of the incubation, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Calculate the rate of gluconeogenesis and the percentage of inhibition by 2,5-Anhydro-D-mannitol.
In Vitro Inhibition of Glycogenolysis in Isolated Hepatocytes
This protocol measures the breakdown of glycogen in liver cells.[4]
Materials:
-
Isolated rat hepatocytes from fed rats
-
Krebs-Henseleit bicarbonate buffer
-
[U-¹⁴C]glucose
-
2,5-Anhydro-D-mannitol
-
Glucagon (B607659) (optional, to stimulate glycogenolysis)
-
Ethanol
-
Scintillation fluid
Procedure:
-
Isolate hepatocytes from fed rats.
-
Incubate the hepatocytes with [U-¹⁴C]glucose to label the intracellular glycogen stores.
-
Wash the cells to remove unincorporated radiolabel.
-
Resuspend the cells in fresh buffer and pre-incubate.
-
Add 2,5-Anhydro-D-mannitol to the experimental group.
-
If desired, add glucagon to stimulate glycogenolysis in both control and experimental groups.
-
Incubate at 37°C.
-
At various time points, take aliquots of the cell suspension and add to cold ethanol to precipitate the glycogen.
-
Centrifuge to pellet the glycogen.
-
Wash the glycogen pellet with ethanol.
-
Dissolve the pellet and measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in the glycogen pellet over time indicates glycogenolysis. Compare the rates between the control and 2,5-Anhydro-D-mannitol-treated groups.
Experimental Workflow for In Vitro Assays
Caption: General workflow for studying the effects of 2,5-AM in hepatocytes.
Applications in Drug Development
The ability of 2,5-Anhydro-D-mannitol to inhibit hepatic glucose production makes it and its derivatives interesting candidates for the study of metabolic disorders.
-
Type 2 Diabetes: By reducing excessive gluconeogenesis, inhibitors of FBPase, for which 2,5-AM serves as a model compound, have been explored as potential therapeutic agents for type 2 diabetes.
-
Cancer Research: Some cancer cells exhibit high rates of glycolysis (the Warburg effect). Fructose-1,6-bisphosphate aldolase, an enzyme in the glycolytic pathway, has been identified as a potential target. 2,5-Anhydro-D-mannitol and its phosphorylated derivatives, due to their structural similarity to glycolytic intermediates, could serve as scaffolds for the design of inhibitors targeting cancer cell metabolism.
-
Neuroscience: The central administration of 2,5-Anhydro-D-mannitol has been shown to influence feeding behavior, suggesting a role in understanding the central regulation of energy homeostasis.[17]
Conclusion
2,5-Anhydro-D-mannitol is a multifaceted molecule with significant effects on carbohydrate metabolism. Its well-characterized inhibitory actions on gluconeogenesis and glycogenolysis make it an indispensable tool for researchers in metabolism, diabetes, and oncology. This guide provides the core fundamental properties and experimental frameworks to facilitate further investigation and application of this compound in scientific research and drug development.
References
- 1. prepchem.com [prepchem.com]
- 2. A novel assay for evaluating glycogenolysis in rat adipocytes and the inability of insulin to antagonize glycogenolysis in this cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. caymanchem.com [caymanchem.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
